Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a piperidine ring substituted with a 6-chloropyridazine moiety. This structure combines aromatic, heterocyclic, and aliphatic components, which are critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C18H19ClN4O3 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
methyl 4-[[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H19ClN4O3/c1-26-18(25)13-2-4-14(5-3-13)20-17(24)12-8-10-23(11-9-12)16-7-6-15(19)21-22-16/h2-7,12H,8-11H2,1H3,(H,20,24) |
InChI Key |
VVXJLVFOFFXFLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a nucleophilic substitution reaction, often using 6-chloropyridazine as a starting material.
Coupling with Benzoate: The final step involves coupling the piperidine-pyridazine intermediate with methyl 4-aminobenzoate under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloropyridazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Research
The compound shares structural motifs with piperidine-linked benzoate esters documented in Eli Lilly’s phenoxyethyl piperidine series (Preparations 14–16, ). Key differences lie in the substituents on the piperidine ring:
Key Observations :
- Molecular weight differences (e.g., 397–425 for phenoxyethyl derivatives) suggest that the target compound’s chloropyridazine group may increase steric bulk and polarity, influencing solubility and pharmacokinetics.
Methyl Benzoate Derivatives in Pesticide Chemistry
Several methyl benzoate esters in –2 serve as herbicides or pesticides, differing in substituents and bioactivity:
Contrast with Target Compound :
- The target compound lacks the sulfonylurea or phenoxypropanoate moieties critical for herbicidal activity. Instead, its amide-linked piperidine-pyridazine structure aligns more with medicinal chemistry applications.
- LogD values for a related compound (methyl 4-({[1-(pyridin-3-ylmethyl)piperidin-4-yl]carbamoyl}amino)benzoate) are reported as -0.76 (pH 7.4) , suggesting moderate hydrophilicity. The chloropyridazine group in the target compound may increase lipophilicity (higher LogD), impacting membrane permeability.
Physicochemical and Computational Property Analysis
While direct data for the target compound is sparse, extrapolation from analogous structures () provides insights:
Implications :
- The 6-chloropyridazine group likely enhances metabolic stability compared to pyridine or phenyl substituents, owing to chlorine’s electron-withdrawing effects.
- Increased LogD may improve blood-brain barrier penetration, making the compound suitable for central nervous system targets.
Biological Activity
Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate is a complex organic compound notable for its structural diversity, which includes a methyl ester, benzoate moiety, and a chloropyridazine-substituted piperidine. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.8 g/mol. Its structure is characterized by multiple functional groups that may contribute to its unique chemical and biological properties. The compound's synthesis typically involves several steps requiring precise control over reaction conditions to achieve high yields and purity.
Potential Biological Activities
Research into the biological activity of this compound remains limited; however, compounds with similar structures often exhibit significant pharmacological properties. Potential activities include:
- Antimicrobial Effects : Compounds with chloropyridazine moieties have been associated with antimicrobial properties.
- Cytotoxicity : Structural analogs have shown varying degrees of cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Similar compounds have been explored for their ability to inhibit specific enzymes involved in disease pathways.
Related Compounds and Their Activities
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(6-Chloropyridazin-3-yl)piperidin-4-one | Lacks benzoate; focuses on piperidine and pyridazine | |
| Methyl 6-chloro-3-oxo-pyridazine | Contains oxo group; simpler structure | |
| 1-(6-Chloropyridazin-3-yl)piperidin | Similar core structure without additional functionalization |
These compounds highlight the potential for diverse biological activities based on structural modifications. The integration of a benzoate moiety with a chloropyridazine-substituted piperidine in this compound may confer distinct pharmacological properties compared to its analogs.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research into related compounds provides insight into its potential applications:
- Antimicrobial Studies : A study on pyridazine derivatives indicated promising antimicrobial activity against various bacterial strains, suggesting that similar derivatives could exhibit comparable effects.
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of chloropyridazine derivatives demonstrated significant activity against several cancer cell lines, indicating potential therapeutic applications in oncology.
- Mechanism of Action : Investigations into enzyme inhibition by related compounds have revealed mechanisms that could be relevant for understanding the action of this compound in cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
